5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate hydrazones with aromatic aldehydes under oxidative cyclization conditions. One common method involves the use of nitropyrimidinyl hydrazones, which undergo oxidative cyclization to form the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and scalable oxidative cyclization processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of parasitic diseases such as Human African Trypanosomiasis.
Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: The compound is utilized in chemical biology to explore its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to interact with microtubules, affecting their stability and function . This interaction can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolopyrimidine structure and has been studied for its inhibitory effects on hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme.
Thiazolo[3,2-b][1,2,4]triazole: Another related compound with a similar heterocyclic structure, used in various chemical and biological studies.
Uniqueness
5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the triazolopyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O/c1-13-5-3-4-6-16(13)18-11-17(22-19-20-12-21-23(18)19)14-7-9-15(24-2)10-8-14/h3-12,18H,1-2H3,(H,20,21,22) |
InChI Key |
VEJHPUCHCOPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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